2,3-Diamino-5-fluorobenzoic acid
Overview
Description
2,3-Diamino-5-fluorobenzoic acid is an organic compound with the molecular formula C7H7FN2O2 and a molecular weight of 170.14 g/mol. It is characterized by the presence of two amino groups (-NH2) and a fluorine atom on a benzene ring, which is also substituted with a carboxylic acid group (-COOH). This compound is of interest in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diamino-5-fluorobenzoic acid typically involves the fluorination of 2,3-diaminobenzoic acid. The reaction conditions require careful control of temperature and pH to ensure the selective introduction of the fluorine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. Additionally, purification steps such as recrystallization or column chromatography may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 2,3-Diamino-5-fluorobenzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the amino groups to nitro groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups, under appropriate conditions.
Major Products Formed:
Oxidation: Formation of this compound derivatives with nitro groups.
Reduction: Formation of this compound derivatives with reduced nitro groups.
Substitution: Formation of this compound derivatives with substituted amino or carboxyl groups.
Scientific Research Applications
2,3-Diamino-5-fluorobenzoic acid has various applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: It is used as a building block in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals. Biology: The compound is utilized in proteomics research to study protein interactions and functions. Medicine: It serves as a precursor in the development of new drugs, particularly those targeting bacterial infections and cancer. Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
2,3-Diamino-5-fluorobenzoic acid is similar to other fluorinated benzoic acids, such as 2,3-difluorobenzoic acid and 3,5-diaminobenzoic acid. its unique combination of amino and fluorine substituents gives it distinct chemical properties and biological activities. For example, the presence of fluorine can enhance the compound's stability and binding affinity to biological targets compared to non-fluorinated analogs.
Comparison with Similar Compounds
2,3-Difluorobenzoic acid
3,5-Diaminobenzoic acid
2,4-Diaminobenzoic acid
Properties
IUPAC Name |
2,3-diamino-5-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,9-10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAHUTZAPQUPND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177960-38-2 | |
Record name | 2,3-diamino-5-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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